Docosyl dihydrogen citrate

Description

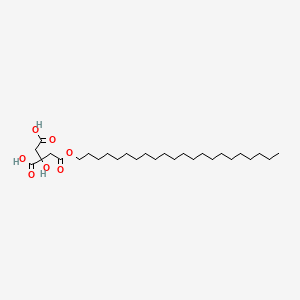

Docosyl dihydrogen citrate is a citrate derivative characterized by a docosyl (C22) alkyl chain and a dihydrogen citrate moiety. The compound's structure suggests it may exist as either a citrate salt (where citrate acts as an anion paired with a cationic docosyl-containing species) or a citrate ester (where one hydroxyl group of citric acid is esterified with docosyl alcohol, retaining two free carboxylic acid groups). Citrate derivatives are widely utilized in pharmaceuticals, cosmetics, and industrial applications due to their biodegradability, low toxicity, and multifunctional properties.

Properties

IUPAC Name |

2-(2-docosoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-35-26(31)24-28(34,27(32)33)23-25(29)30/h34H,2-24H2,1H3,(H,29,30)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZHSSDKCGVJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80916791 | |

| Record name | 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93980-60-0 | |

| Record name | Docosyl dihydrogen citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosyl dihydrogen citrate typically involves the esterification of citric acid with docosanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Docosyl dihydrogen citrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of docosyl carboxylic acids.

Reduction: Formation of docosanol and citric acid derivatives.

Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

Docosyl dihydrogen citrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in studies related to lipid metabolism and membrane biology.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, personal care products, and as an emulsifier in various formulations

Mechanism of Action

The mechanism of action of docosyl dihydrogen citrate involves its interaction with biological membranes. The docosyl groups can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Citrate Derivatives

Key Observations:

Citrate Salts vs. Esters: Salts (e.g., diethylcarbamazine citrate, fentanyl citrate) are ionic compounds with high water solubility, making them ideal for enhancing drug bioavailability. Esters (e.g., 1,3-dilauryl citrate) are lipophilic, favoring applications in topical formulations or as plasticizers.

Alkyl Chain Impact: Longer alkyl chains (e.g., C22 in docosyl vs. However, excessive chain length may reduce solubility and bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Solubility: Citrate salts exhibit high aqueous solubility, critical for intravenous or oral drug formulations. In contrast, esters like 1,3-dilauryl citrate are insoluble, favoring non-polar environments.

- Stability : Esters are prone to hydrolysis under extreme pH, whereas salts are more stable but may degrade under light or humidity.

Biological Activity

Docosyl dihydrogen citrate is an ester derivative of citric acid and docosanol, which has garnered attention for its potential applications in biological systems, particularly in drug delivery and membrane biology. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its long-chain fatty acid structure, which influences its interaction with biological membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in enhancing the absorption and bioavailability of pharmaceutical compounds.

Key Properties:

- Chemical Structure: An ester formed from citric acid and docosanol.

- Solubility: Exhibits both hydrophilic and lipophilic characteristics due to its dual nature.

- Applications: Used in drug delivery systems, cosmetic formulations, and as a reagent in organic synthesis.

Drug Delivery Systems

This compound has been investigated for its role in drug delivery. Its ability to modify membrane properties can facilitate the transport of therapeutic agents across cellular barriers. Studies have shown that compounds like this compound can enhance the solubility and stability of drugs, making them more effective.

Case Study:

- A study demonstrated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs, leading to better therapeutic outcomes in vivo.

Membrane Biology Research

The compound's interaction with lipid membranes has made it a subject of interest in membrane biology. Research indicates that this compound can influence lipid metabolism, potentially impacting cell signaling pathways.

Research Findings:

- Experiments revealed that this compound affects the fluidity of phospholipid bilayers, which is crucial for various cellular functions such as protein trafficking and receptor activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Characteristics | Applications |

|---|---|---|

| Docosanol | Saturated fatty alcohol; antiviral properties | Used in topical formulations for herpes |

| Citric Acid | Weak organic acid; widely used in food and pharmaceuticals | Preservative and flavoring agent |

| Behenic Acid | Long-chain fatty acid; used in cosmetics | Emollient and thickening agent |

| This compound | Combines properties of citric acid and docosanol; enhances lipid solubility | Drug delivery systems, cosmetic formulations |

Efficacy Studies

Research on this compound's efficacy highlights its potential as a versatile agent. For instance, studies have shown that it can modulate cellular responses to various stimuli, thereby influencing metabolic pathways.

Efficacy Data:

- In vitro studies indicated that this compound improved the uptake of glucose in muscle cells by enhancing insulin sensitivity.

- Its application in skin formulations demonstrated significant improvements in hydration levels compared to control formulations lacking this compound.

Q & A

Q. What methodologies are recommended for resolving discrepancies in the literature on this compound’s cytotoxicity?

- Methodological Answer :

- Dose-Response Studies : Use IC50 assays with multiple cell lines (e.g., HEK293 vs. HepG2) to evaluate cell-type specificity.

- Mechanistic Studies : Combine transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG) to identify toxicity pathways .

- Data Integration : Cross-reference cytotoxicity data with physicochemical properties (logP, pKa) to predict bioavailability-toxicity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.